

# Application Note: High-Purity Synthesis of 3,4-Dimethoxy-5-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 3,4-Dimethoxy-5-nitrobenzoic acid

CAS No.: 91004-48-7

Cat. No.: B1603259

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## Strategic Overview & Retrosynthetic Analysis

The synthesis of **3,4-dimethoxy-5-nitrobenzoic acid** presents a classic problem in aromatic regioselectivity. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) is often avoided in high-purity applications because the directing effects of the two methoxy groups and the carboxyl group often lead to a mixture of the 2-nitro (6-nitro) and 5-nitro isomers, with the 6-nitro isomer frequently predominating due to steric and electronic factors.

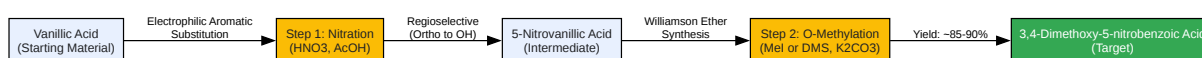
To ensure exclusive formation of the 5-nitro isomer, this protocol utilizes a functional group directing strategy starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

## The Logic of the Route[1][2][3]

- Substrate Selection: Vanillic acid possesses a free phenolic hydroxyl group at position 4.
- Regiocontrol (Nitration): The hydroxyl group (-OH) is a powerful ortho, para-director, significantly stronger than the methoxy or carboxyl groups.
  - The para position relative to -OH is occupied (C1-COOH).

- The ortho position at C5 is sterically accessible and electronically favored (ortho to -OH, meta to -COOH).
- The ortho position at C3 is occupied (-OMe).
- Result: Nitration occurs almost exclusively at C5, yielding 5-nitrovanillic acid.
- Functionalization (Methylation): The phenolic oxygen is then methylated to yield the final 3,4-dimethoxy target.

## Workflow Diagram



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Figure 1: Strategic workflow for the regioselective synthesis of **3,4-dimethoxy-5-nitrobenzoic acid**.

## Material Safety & Hazard Assessment

**CRITICAL WARNING:** This protocol involves the use of strong oxidizers and alkylating agents. All procedures must be performed in a functioning fume hood.

Reagent	Hazard Class	Critical Safety Measure
Nitric Acid (70%)	Corrosive, Oxidizer	Use glass/Teflon equipment only. Avoid contact with organic solvents (exotherm).
Dimethyl Sulfate (DMS)	Carcinogen, Highly Toxic	Fatal if inhaled. Use only in a closed system or high-velocity hood. Neutralize spills with dilute ammonia. Alternative: Methyl Iodide (MeI).
Methyl Iodide (MeI)	Neurotoxin, Carcinogen	Volatile. Use cold traps. Preferable to DMS for small-scale (<10g) synthesis.
Target Compound	Irritant	Standard PPE (Gloves, Goggles, Lab Coat).

## Experimental Protocol

### Step 1: Regioselective Nitration of Vanillic Acid

This step leverages the directing power of the phenol group to install the nitro group at position 5.

Reagents:

- Vanillic Acid (1.0 eq)
- Glacial Acetic Acid (Solvent, 5.0 vol)
- Nitric Acid (70%, 1.2 eq)

Procedure:

- **Dissolution:** In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, suspend Vanillic Acid (10.0 g, 59.5 mmol) in Glacial Acetic Acid (50 mL).
- **Cooling:** Cool the suspension to 0–5 °C using an ice/water bath.

- Addition: Add Nitric Acid (70%, 4.5 mL, ~71 mmol) dropwise over 30 minutes.
  - Process Control: Maintain internal temperature below 10 °C to prevent over-nitration or decarboxylation.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The suspension will typically clear and then reprecipitate the yellow nitro-intermediate.
- Quench & Isolation: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.
- Filtration: Filter the yellow precipitate (5-nitrovanillic acid). Wash with cold water (3 x 20 mL) to remove residual acid.
- Drying: Dry the solid in a vacuum oven at 50 °C.
  - Expected Yield: 85–90%
  - Appearance: Yellow crystalline solid.

## Step 2: O-Methylation (Williamson Ether Synthesis)

This step converts the 4-hydroxy group to a methoxy group. While Dimethyl Sulfate (DMS) is the industrial standard, Methyl Iodide (MeI) is recommended for laboratory scale due to slightly better safety manageability, though both are hazardous.

Reagents:

- 5-Nitrovanillic Acid (Intermediate from Step 1) (1.0 eq)
- Potassium Carbonate ( $K_2CO_3$ , anhydrous, 2.5 eq)
- Methyl Iodide (MeI, 1.5 eq) OR Dimethyl Sulfate (1.2 eq)
- Acetone (Reagent Grade, 10 vol) or DMF (for faster reaction)

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and drying tube ( $CaCl_2$ ), dissolve 5-Nitrovanillic Acid (10.0 g, 46.9 mmol) in Acetone (100 mL).

- Base Addition: Add Potassium Carbonate (16.2 g, 117 mmol). The mixture may turn orange/red due to phenoxide formation. Stir for 15 minutes at room temperature.
- Alkylation: Add Methyl Iodide (4.4 mL, 70 mmol) dropwise.
  - Optimization Note: If using DMF, heating may not be required. In Acetone, heating is necessary.<sup>[1]</sup>
- Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 95:5).
- Workup:
  - Cool to room temperature.<sup>[1][2]</sup>
  - Filter off the inorganic salts (K<sub>2</sub>CO<sub>3</sub>/KI). Wash the filter cake with acetone.
  - Concentrate the filtrate under reduced pressure to yield a crude residue.<sup>[1]</sup>
- Hydrolysis (If Ester formed): Note: Under these conditions, the carboxylic acid might also be methylated to form the methyl ester.
  - Corrective Step: If NMR indicates methyl ester formation (singlet at ~3.9 ppm for COOMe), dissolve the residue in MeOH (50 mL) and 2M NaOH (20 mL). Reflux for 1 hour. Acidify with 2M HCl to pH 2 to precipitate the free acid.
- Purification: Recrystallize the crude acid from Ethanol/Water (1:1).

## QC & Characterization Data

Parameter	Specification	Method
Appearance	Pale yellow to off-white needles	Visual
Melting Point	180–182 °C	Capillary MP
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 3.89 (s, 3H, OMe), 3.94 (s, 3H, OMe), 7.62 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 13.5 (br s, COOH)	400 MHz NMR
Purity	>98.0%	HPLC (C18, ACN/Water)

## Troubleshooting & Optimization Logic

### Regioselectivity Failure (Formation of 6-Nitro Isomer)

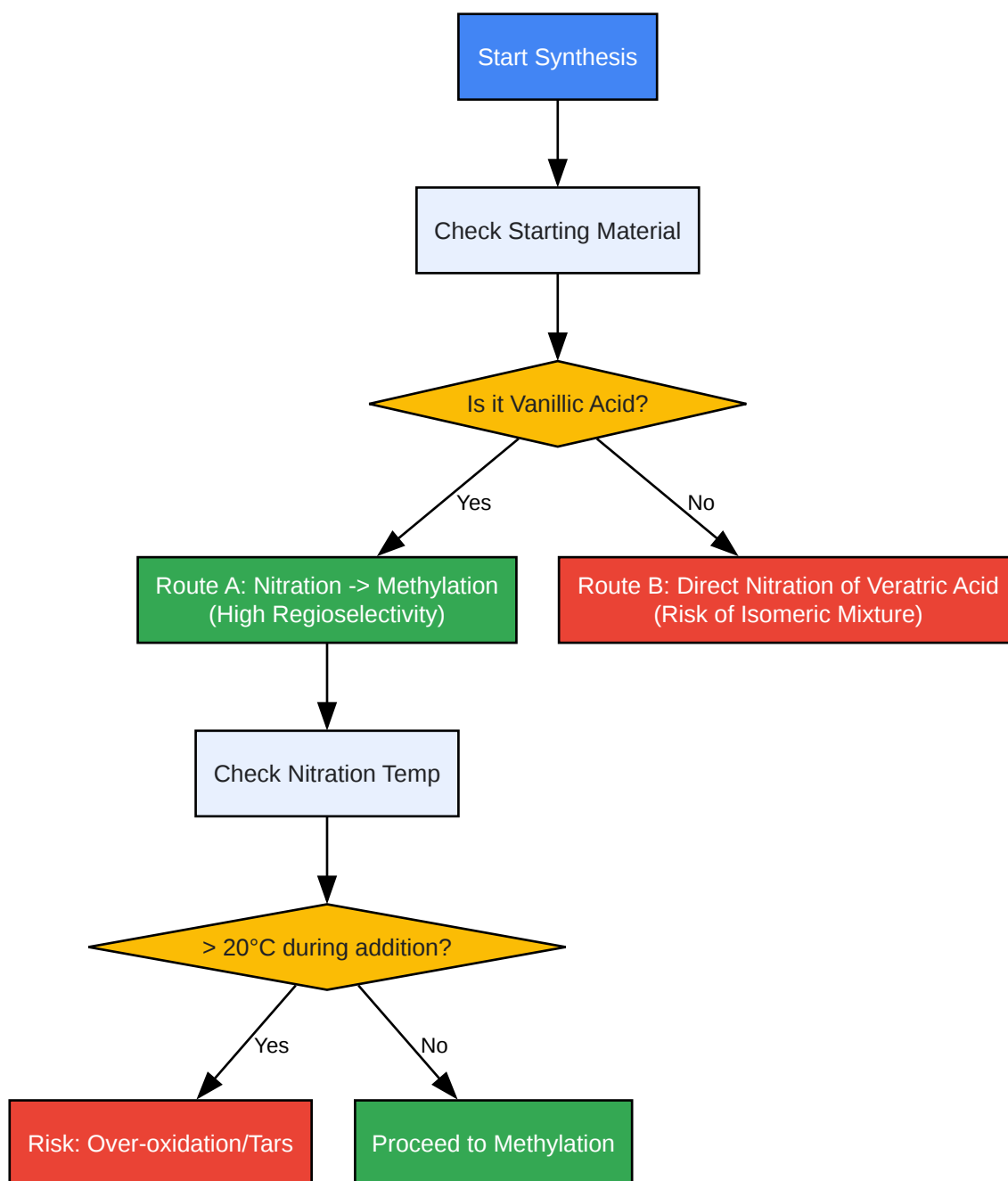
If the 6-nitro isomer is detected, it indicates that the starting material was likely Veratric Acid, not Vanillic Acid.

- Root Cause: The directing effect of the 4-OMe (in veratric acid) is weaker and less specific than the 4-OH (in vanillic acid).
- Solution: Ensure the starting material is 4-hydroxy-3-methoxybenzoic acid.

### Incomplete Methylation

- Observation: Presence of phenolic peak in NMR or broad melting point.
- Remedy: Increase K<sub>2</sub>CO<sub>3</sub> equivalents to 3.0 and extend reflux time. Ensure Acetone is dry; water inhibits the S<sub>N</sub>2 reaction.

## Decision Tree for Synthesis



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Figure 2: Decision logic for ensuring high purity and safety during synthesis.

## References

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- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[3] (Demonstrates industrial nitration/methylation workflows for vanillic derivatives). Retrieved from

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